tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate
Overview
Description
tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate: is an organic compound that belongs to the class of carbamates. It features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact pathways and their downstream effects for this compound would need further investigation.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would need further investigation.
Biochemical Analysis
Biochemical Properties
Tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate signaling pathways that are crucial for cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding how this compound affects cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other vital functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn influence its activity and function. Understanding the transport mechanisms is important for predicting the bioavailability and efficacy of the compound in different biological contexts .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate typically involves the reaction of 2-(1H-indol-1-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product.
Reaction Scheme:
Starting Materials: 2-(1H-indol-1-yl)ethanol, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Product: this compound.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar steps but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. The indole structure is known for its presence in many bioactive molecules, making this compound a valuable intermediate in drug discovery and development.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1H-indol-3-yl)ethylcarbamate
- tert-Butyl 2-(5-chloro-1H-indol-3-yl)ethylcarbamate
- tert-Butyl 2-(1H-indol-2-yl)ethylcarbamate
Uniqueness
tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is unique due to the position of the indole nitrogen and the tert-butyl carbamate group
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Properties
IUPAC Name |
tert-butyl N-(2-indol-1-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCUGLMNQWDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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